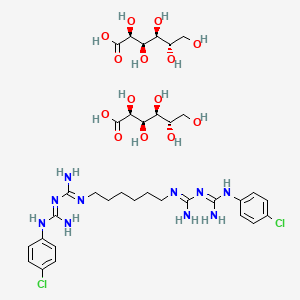
Cloruro de dietilaluminio
Descripción general
Descripción
Diethylaluminum chloride is an organoaluminum compound with the chemical formula (C₂H₅)₂AlCl. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a Lewis acid in organic synthesis and as a precursor to Ziegler-Natta catalysts, which are employed in the polymerization of alkenes .
Aplicaciones Científicas De Investigación
Diethylaluminum chloride has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, including the Diels-Alder reaction and the Strecker reaction.
Polymerization: It serves as a co-catalyst in Ziegler-Natta polymerization, which is used to produce polyolefins such as polyethylene and polypropylene.
Synthesis of Aluminum-Phosphorus Compounds: It is used in the synthesis of aluminum-phosphorus compounds, which have applications in materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its reactivity, it is used in the synthesis of intermediates for pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
Target of Action
Diethylaluminum chloride (DEAC) is an organoaluminum compound . It primarily targets α-haloketones in its reactions . As a Lewis acid, it interacts with these compounds to facilitate various chemical reactions .
Mode of Action
DEAC acts as a Lewis acid catalyst in chemical reactions . It can catalyze Diels–Alder reactions and ene reactions . In these reactions, DEAC facilitates the formation of cyclic compounds by providing a pathway for the reaction that requires less activation energy .
Biochemical Pathways
DEAC is involved in the polymerization of alkenes . It is used in combination with transition metal compounds as Ziegler–Natta catalysts for this process . The resulting polymers have a wide range of applications, including the production of plastic materials .
Pharmacokinetics
It’s known that deac is highly reactive and even pyrophoric , which means it can ignite spontaneously in air. This property would significantly impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of DEAC’s action is the formation of new compounds through catalysis . For example, it can catalyze the reaction of α-haloketones to form new compounds . In the context of polymerization, DEAC facilitates the formation of long-chain polymers from alkene monomers .
Action Environment
The action of DEAC is highly dependent on the environment. It is highly reactive and can spontaneously ignite in air . It also reacts violently with water . Therefore, DEAC is usually handled as a solution in hydrocarbon solvents . These environmental factors significantly influence DEAC’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Diethylaluminum chloride is a Lewis acid, which means it can accept a pair of electrons and form a coordinate covalent bond This property makes it useful in various biochemical reactions
Molecular Mechanism
As a Lewis acid, it can participate in reactions involving the donation and acceptance of electrons This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Diethylaluminum chloride can be synthesized through several methods:
Reduction of Ethylaluminum Sesquichloride: This method involves reducing ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) with sodium[ 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl ]
Reaction with Hydrochloric Acid: Another method is the reaction of triethylaluminum with hydrochloric acid[ (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ ]
Reproportionation Reactions: Diethylaluminum chloride can also be obtained through reproportionation reactions[ 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl ] [ (C₂H₅)₃Al₂Cl₃ + (C₂H₅)₃Al → 3 (C₂H₅)₂AlCl ]
Análisis De Reacciones Químicas
Diethylaluminum chloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a Lewis acid, it can catalyze reactions such as the Diels-Alder and ene reactions.
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride ligand.
Proton Scavenging: Diethylaluminum chloride can act as a proton scavenger in certain reactions.
Common reagents and conditions used in these reactions include hydrocarbon solvents and controlled atmospheres to prevent reactions with moisture and oxygen. Major products formed from these reactions depend on the specific reactants and conditions used .
Comparación Con Compuestos Similares
Diethylaluminum chloride can be compared with other organoaluminum compounds such as:
Triethylaluminum: Unlike diethylaluminum chloride, triethylaluminum features bridging alkyl groups and is used in different catalytic processes.
Ethylaluminum Dichloride: This compound has two chloride ligands and is used in similar applications but with different reactivity and selectivity.
Diisobutylaluminum Hydride: This compound is used as a reducing agent in organic synthesis and has different reactivity compared to diethylaluminum chloride.
Diethylaluminum chloride is unique due to its specific balance of reactivity and stability, making it particularly useful in certain catalytic and synthetic applications.
Propiedades
IUPAC Name |
chloro(diethyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026592 | |
| Record name | Aluminum, chlorodiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |
| Record name | Aluminum, chlorodiethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodiethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
208 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-23 °C (closed cup) | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9709 @ 25 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg], 0.210 Torr @ 25 °C | |
| Record name | Chlorodiethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
96-10-6 | |
| Record name | Diethylaluminum chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiethylaluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, chlorodiethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, chlorodiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylaluminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLALUMINUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9260380K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-74 °C | |
| Record name | CHLORODIETHYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)


